Antibacterial activity: Studies on pyrazole derivatives suggest that their antibacterial activity stems from their ability to permeabilize the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. []
Anticancer activity: Triazole-benzoic acid hybrids appear to inhibit cancer cell proliferation by inducing apoptosis, a programmed cell death mechanism. []
11β-HSD1 inhibition: The specific structural features of AZD8329 allow it to bind to the active site of 11β-HSD1, blocking its enzymatic activity and reducing cortisol levels. []
Antibacterial agents: Several pyrazole derivatives incorporating the 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid core demonstrate potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains. These derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL, suggesting their potential as novel antibiotic candidates. [, , , ]
Fatty acid biosynthesis inhibitors: Some derivatives effectively inhibit fatty acid biosynthesis, a crucial metabolic pathway in bacteria. These compounds exhibit strong bactericidal properties against both planktonic and biofilm bacteria, indicating their potential for treating persistent infections. []
Anticancer agents: Certain triazole-benzoic acid hybrids incorporating this core structure exhibit potent anticancer activity against MCF-7 and HCT-116 cancer cell lines. These hybrids show promising selectivity by displaying weak cytotoxicity towards normal cells compared to the reference drug doxorubicin. []
11β-HSD1 inhibitors: One derivative, AZD8329, acts as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme involved in regulating cortisol levels. This inhibition suggests potential therapeutic applications in treating obesity and metabolic syndrome. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: